H-Thr(Me)-OH

Aminoacyl-tRNA synthetase Antimetabolite Protein synthesis inhibition

Amino acid deprivation studies often confound results when analogs misincorporate into proteins. H-Thr(Me)-OH (O-Methyl-L-threonine) eliminates this by forming a non-transferable adenylate with IleRS, enabling clean isoleucine blockade without functional misincorporation. • Induces targeted isoleucine deficiency to study selective protein synthesis shutdown (e.g., fetal hemoglobin) without background noise. • Functions as a unique ValRS proofreading probe-its stable aminoacyl-tRNA ester evades hydrolytic editing, unlike threonine or α-aminobutyric acid. • Serves as a definitive negative control for N-linked glycosylation assays, outperforming serine substitution due to complete loss of acceptor activity. Sourced for consistent ≥98% purity with reliable global fulfillment.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 4144-02-9
Cat. No. B1299812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(Me)-OH
CAS4144-02-9
SynonymsO-methyl threonine
O-methyl threonine, (L-Thr)-isome
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
InChIKeyFYCWLJLGIAUCCL-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.10 M

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylthreonine: Research-Grade Non-Proteinogenic Amino Acid


O-Methyl-L-threonine (OMT) is an L-threonine derivative in which the hydrogen of the β-hydroxy group is replaced by a methyl group, resulting in a non-proteinogenic L-α-amino acid with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. This single methoxy substitution confers distinct properties that differentiate it from natural amino acids, enabling its role as an isosteric analogue of isoleucine and a tool for metabolic interference and structural biology studies [2]. It is recognized in authoritative databases as having roles as a bleaching agent and an antibacterial agent [1].

Isosteric isoleucine analogue for metabolic interference studies
Non-proteinogenic building block for peptide SAR and engineering
Tool for translation fidelity, tRNA synthetase and glycosylation research

Why O-Methylthreonine Cannot Be Substituted


Generic substitution with other threonine derivatives or isoleucine analogs is not viable for O-Methylthreonine due to its highly specific, and sometimes unique, interactions with biological systems. The O-methyl group is not a passive modification; it dictates enzyme recognition and downstream effects. For instance, while OMT acts as a competitive inhibitor of isoleucine incorporation [1], its mechanism of forming an unstable, non-transferable adenylate with isoleucyl-tRNA synthetase is distinct from other inhibitors like L-alloisoleucine [1]. Furthermore, its behavior with other enzymes differs qualitatively. Unlike the natural substrate threonine, OMT acts as an extremely weak inhibitor of threonine deaminase, requiring very high concentrations [2]. Critically, when incorporated into peptide analogues, the O-methyl group can enhance antagonistic potency (e.g., in angiotensin II antagonists) compared to analogs lacking this specific modification [3], or uniquely stabilize aminoacyl-tRNA esters against hydrolysis, an effect not seen with the closely related analog α-aminobutyric acid [4]. These examples demonstrate that biological activity is exquisitely sensitive to the O-methyl structure, making OMT a unique and non-substitutable tool for specific research questions related to metabolic antagonism, translation fidelity, and peptide-based drug design.

Isoleucine antagonism mechanism

Forms a non-transferable adenylate with isoleucyl-tRNA synthetase; L-alloisoleucine does not share this incomplete activation.

Valyl-tRNA proofreading evasion

O-MeThr-tRNA(Val) ester resists hydrolytic editing; the corresponding α-aminobutyric acid ester is unstable and not isolable.

Peptide SAR modification

O-methyl substitution may enhance target binding affinity; analogs without this modification show lower reported potency context.

O-Methylthreonine: Differentiating Evidence


Incomplete Activation Mechanism of Isoleucyl-tRNA Synthetase

O-Methylthreonine (OMT) acts as a potent competitive inhibitor of isoleucine incorporation into transfer RNA (tRNA). Unlike L-alloisoleucine, which is another competitive inhibitor of isoleucine incorporation, OMT forms an unstable, non-transferable adenylate complex with the isoleucyl-tRNA synthetase, meaning it does not influence the extent of isoleucine incorporation in the same way [1]. This is in stark contrast to L-isoleucine, which is fully transferred, and L-alloisoleucine, which can be transferred to a small extent [1].

Isoleucyl-tRNA activation
Head-to-head
Unstable, non-transferable adenylate vs. L-alloisoleucine (partial transfer) and L-isoleucine (full transfer).
Supports isoleucine starvation model without analog misincorporation.
Qualitative mechanistic difference; in vitro assay conditions apply.
Aminoacyl-tRNA synthetase Antimetabolite Protein synthesis inhibition Isoleucine antagonism

Resistance to Valyl-tRNA Synthetase Proofreading

Modification of threonine to O-methylthreonine creates a substrate for valyl-tRNA synthetase that is highly resistant to the enzyme's 'chemical proofreading' mechanism. The resulting O-MeThr-tRNA(Val)-C-C-A ester is only very slowly hydrolyzed under aminoacylating conditions [1]. In contrast, removal of the methoxy group to form α-aminobutyric acid (α-Abu) results in a tRNA ester that is unstable and not isolable [1]. This is a stark contrast to the natural mischarged substrate Thr-tRNA(Val)-C-C-A, which is hydrolyzed by the free synthetase 30 times faster than the correctly charged Val-tRNA(Val)-C-C-A [1].

tRNA ester proofreading
Head-to-head
O-MeThr-tRNA(Val) stable under aminoacylating conditions; α-Abu-tRNA(Val) unstable, not isolable. Thr-tRNA(Val) hydrolyzed 30× faster than Val-tRNA(Val).
Enables isolation of stable mischarged complex for proofreading domain studies.
Purified yeast ValRS system; stability advantage context-dependent.
Valyl-tRNA synthetase Translation fidelity Chemical proofreading tRNA ester stability

Selective Inhibition of Fetal Hemoglobin Synthesis

In reticulocytes from human newborns, L-O-methylthreonine selectively inhibits the synthesis of fetal hemoglobin (HbF) without significantly affecting the synthesis of adult hemoglobin (HbA) [1]. This selectivity is attributed to the presence of isoleucine in the γ-chains of HbF, which are absent in the β-chains of HbA. The inhibitory effect is specifically prevented by the concomitant addition of L-isoleucine, confirming OMT's mechanism as an isoleucine antagonist [1].

Globin synthesis selectivity
Head-to-head
Significantly inhibits HbF (α₂γ₂) synthesis; HbA (α₂β₂) synthesis not significantly affected. Effect prevented by L-isoleucine.
Supports hemoglobin switching and globin gene regulation studies.
Newborn reticulocyte model; selectivity linked to γ-chain isoleucine content.
Fetal hemoglobin Hemoglobin switching Isoleucine antagonism Erythropoiesis

Enhanced Antagonist Potency in Angiotensin II Analogs

Incorporation of O-methylthreonine into peptide analogs of angiotensin II significantly enhances their potency as antagonists. In a series of synthetic analogs, the compound [Sar¹, OMT⁵, Ile⁸]-angiotensin II exhibited a pA₂ value of 9.50 in rabbit aortic strip assays, which is substantially higher than analogs lacking this modification, such as [Sar¹, Thr⁸]-angiotensin II (pA₂ = 8.78) or [Sar¹, Sar², Thr⁸]-angiotensin II (pA₂ = 8.78) [1]. In vivo, these OMT-containing antagonists demonstrated a higher dose ratio and distinct pressor activity profiles compared to controls [1].

Angiotensin II antagonism
Head-to-head
pA₂ = 9.50
Reported >5-fold higher potency vs. Thr-containing analogs in peptide SAR context.
Rabbit aortic strip assay; in vivo pressor profiles also distinct.
Angiotensin II antagonists Peptide therapeutics SAR Pressor activity

Loss of Glycosyl Acceptor Activity in N-Glycosylation

In studies of the N-glycosylation sequon (Asn-Xaa-Thr/Ser), replacement of the hydroxy amino acid (Thr/Ser) with O-methylthreonine completely abolishes its ability to serve as a glycosyl acceptor [1]. This contrasts with the substitution of threonine by serine, which results in a 4-fold decrease in Vmax and a 10-fold increase in Km for glycosyl transfer, indicating residual activity [1]. The valine analog similarly fails to function, but the specific effect of the O-methyl group on the threonine side chain provides a unique tool for probing the steric and hydrogen-bonding requirements of the oligosaccharyltransferase active site [1].

N-glycosylation acceptor
Head-to-head
OMT-containing peptide: complete loss of glycosyl acceptor activity. Ser-substituted peptide: residual activity (4× lower Vmax, 10× higher Km).
Probes essential hydroxyl role in oligosaccharyltransferase recognition.
Calf liver microsome assay; defines steric/hydrogen-bonding requirements.
N-glycosylation Glycoprotein biosynthesis Peptide substrate specificity Post-translational modification

O-Methylthreonine: Key Research Applications


Inducing Isoleucine Starvation in Cell Culture

Due to its potent and specific action as an isoleucine antagonist with a unique 'incomplete activation' mechanism [1], OMT is ideal for inducing severe, targeted isoleucine deficiency in mammalian cells (e.g., reticulocytes, tumor cells). This allows researchers to study the cellular response to amino acid deprivation, the regulation of protein synthesis initiation, and the fidelity of translation without the confounding variable of the analog being misincorporated into proteins in a functional form. This application is directly supported by its characterized mode of action against isoleucyl-tRNA synthetase [1] and its demonstrated ability to selectively shut down the synthesis of specific isoleucine-containing proteins like fetal hemoglobin [2].

Investigating Chemical Proofreading of Valyl-tRNA Synthetase

OMT is a uniquely suited substrate for valyl-tRNA synthetase (ValRS) because it forms a stable aminoacyl-tRNA ester that evades the enzyme's hydrolytic editing site [1]. This contrasts sharply with the natural mischarged substrate, threonine, and other analogs like α-aminobutyric acid, whose esters are rapidly hydrolyzed [1]. Researchers procuring OMT for this purpose can use it to isolate and characterize the stable O-MeThr-tRNA(Val) complex, enabling detailed kinetic and structural studies of the editing (proofreading) domain of ValRS and its role in maintaining the fidelity of protein synthesis.

Probing N-Glycosylation Sequon Structural Requirements

The complete failure of OMT-containing peptides to act as glycosyl acceptors [1] makes it a powerful negative control and mechanistic probe for N-linked glycosylation studies. By incorporating OMT into synthetic peptides that mimic the Asn-Xaa-Thr/Ser sequon, researchers can definitively prove the essential role of the hydroxyl group in the threonine/serine side chain for enzyme recognition and catalysis. This tool is more decisive than substituting with serine, which retains residual activity [1], allowing for a clear-cut interpretation of the role of hydrogen bonding versus steric hindrance at the active site of oligosaccharyltransferase.

Peptide-Based Drug Candidate SAR Optimization

For medicinal chemistry and peptide engineering programs, OMT offers a unique scaffold for improving the pharmacological properties of peptide ligands. As demonstrated with angiotensin II antagonists, replacing a natural amino acid with OMT can dramatically enhance antagonistic potency (e.g., a >5-fold increase in pA₂) and alter in vivo efficacy profiles [1]. Researchers can procure OMT to synthesize novel peptide analogs to systematically explore how modifications at the β-position of amino acid side chains impact target binding affinity, receptor selectivity, proteolytic stability, and overall drug-like properties.

Application
Selection Property
Validation Focus
Isoleucine starvation models
Non-transferable adenylate formation with isoleucyl-tRNA synthetase
Protein synthesis inhibition specificity without analog misincorporation
Valyl-tRNA synthetase proofreading studies
Stable O-MeThr-tRNA(Val) ester resistant to editing
Isolation and kinetic characterization of the mischarged complex
N-glycosylation sequon analysis
Complete loss of glycosyl acceptor function
Hydroxyl group requirement for oligosaccharyltransferase activity
Peptide ligand SAR engineering
Enhanced target binding affinity with O-methyl modification
Binding affinity and stability profiles (reported pA₂ context)

Technical Documentation Hub

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